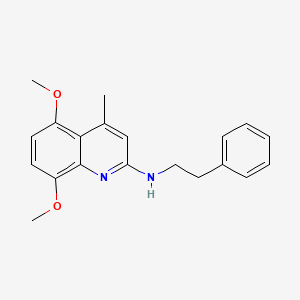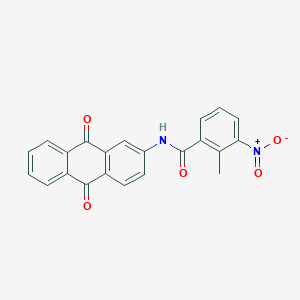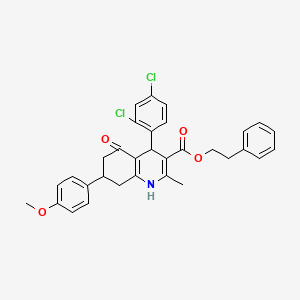
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
作用機序
The exact mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to an increase in the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood and cognition.
Biochemical and Physiological Effects
The use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been associated with a range of biochemical and physiological effects. These effects include changes in perception, mood, and thought processes. Users may experience altered sensory perception, such as changes in color perception and visual hallucinations. They may also experience changes in mood, such as increased feelings of empathy and euphoria. Additionally, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
実験室実験の利点と制限
One advantage of using 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is its potency. It is a highly potent psychedelic drug, meaning that small doses can produce significant effects. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, the use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is limited by its potential for harm. It is a Schedule I controlled substance in the United States, meaning that it is considered to have a high potential for abuse and no accepted medical use.
将来の方向性
There are several future directions for research on 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. One area of interest is its potential as a treatment for addiction. Preliminary studies have shown that it may be effective in reducing cravings and withdrawal symptoms in individuals with substance use disorders. Another area of interest is its potential as a tool for psychotherapy. Some researchers believe that it may be useful in treating conditions such as depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research into the long-term effects of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine use, particularly with regard to its impact on brain function and mental health.
合成法
The synthesis of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methyl-2-nitrophenol in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with 2-phenylethylamine to yield 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. The purity of the final product can be increased by recrystallization.
科学的研究の応用
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential therapeutic uses, including its ability to treat depression and anxiety. It has also been investigated for its effects on the brain and its potential as a tool for studying consciousness. In addition, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential as a treatment for addiction and as a tool for psychotherapy.
特性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-18(21-12-11-15-7-5-4-6-8-15)22-20-17(24-3)10-9-16(23-2)19(14)20/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVVJGYOBJFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)



![4-phenyl-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5222111.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
